molecular formula C10H20N2O4S B13418527 N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium

N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium

Cat. No.: B13418527
M. Wt: 264.34 g/mol
InChI Key: HQJBVKYKODXQQM-UHFFFAOYSA-N
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Description

N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium is a chemical compound with the molecular formula C10H20N2O4S and a molecular weight of 264.34 g/mol. This compound is known for its unique structural features, which include a sulfonyl group, an ethylaminium group, and a propenyloxycarbonyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium involves several steps. . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

In industrial production, the synthesis is scaled up using similar reaction pathways but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyloxycarbonyl group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activities. The propenyloxycarbonyl group can undergo hydrolysis, releasing active intermediates that can modulate biological pathways .

Comparison with Similar Compounds

N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium can be compared with similar compounds such as:

    N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]methanaminium: This compound has a similar structure but with a methanaminium group instead of an ethanaminium group.

    N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]propanaminium: This compound has a propanaminium group, which affects its reactivity and biological activity.

    N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]butanaminium: This compound has a butanaminium group, leading to differences in its chemical properties and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.

Properties

Molecular Formula

C10H20N2O4S

Molecular Weight

264.34 g/mol

IUPAC Name

1-prop-2-enoxy-N-(triethylazaniumyl)sulfonylmethanimidate

InChI

InChI=1S/C10H20N2O4S/c1-5-9-16-10(13)11-17(14,15)12(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3

InChI Key

HQJBVKYKODXQQM-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OCC=C

Origin of Product

United States

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